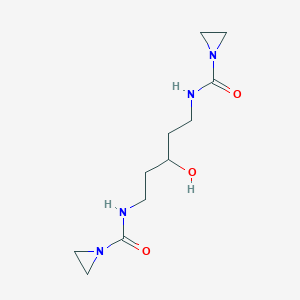
N,N'-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxypentane backbone with aziridine carboxamide groups attached, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) typically involves the reaction of aziridine derivatives with appropriate hydroxypentane precursors. The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive aziridine groups.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aziridine rings can be reduced to form amine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amine derivatives, and various substituted aziridine products. These transformations expand the utility of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) in synthetic chemistry .
Scientific Research Applications
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) involves its interaction with various molecular targets. The aziridine rings can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine derivatives and hydroxypentane-based molecules. Examples are:
Aziridine-1-carboxamide derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Hydroxypentane derivatives: These compounds have a similar backbone and can undergo analogous chemical transformations.
Uniqueness
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) is unique due to its combination of aziridine and hydroxypentane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
106147-93-7 |
|---|---|
Molecular Formula |
C11H20N4O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[5-(aziridine-1-carbonylamino)-3-hydroxypentyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C11H20N4O3/c16-9(1-3-12-10(17)14-5-6-14)2-4-13-11(18)15-7-8-15/h9,16H,1-8H2,(H,12,17)(H,13,18) |
InChI Key |
ZKKVEQCWDIKEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NCCC(CCNC(=O)N2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















